

# Assessing the Immunogenicity of 113-O16B Based LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 113-O16B  |           |
| Cat. No.:            | B11928847 | Get Quote |

The immunogenicity of lipid nanoparticle (LNP) delivery systems is a critical consideration in the development of mRNA-based vaccines and therapeutics. The inherent properties of the LNP components can significantly influence the nature and magnitude of the host immune response, impacting both safety and efficacy. This guide provides a comparative assessment of the immunogenicity of LNPs formulated with the ionizable lipid **113-O16B** against other commonly used alternatives, supported by available experimental data and detailed methodologies.

While direct and comprehensive immunogenicity data for LNPs specifically formulated with **113-O16B** is limited in publicly available literature, we can draw valuable insights from studies on structurally related ionizable lipids. The **113-O** series of lipidoids, characterized by a disulfide bond-containing tail, has been investigated for its potential in targeted mRNA delivery. A notable study by Chen et al. provides a direct comparison of LNPs formulated with a similar lipidoid, **113-O12B**, against those formulated with the well-established ALC-0315, a key component in the Pfizer-BioNTech COVID-19 vaccine.[1][2] This comparison, focused on a cancer vaccine application, offers a glimpse into the in vivo immune response elicited by this class of lipids.

# Comparative Immunogenicity: 113-O12B versus ALC-0315

A study by Chen et al. (2022) evaluated the efficacy of an mRNA cancer vaccine delivered by LNPs formulated with either 113-O12B or ALC-0315. The key findings related to the immune



response are summarized below.[1][2]

| Immunological<br>Parameter         | 113-012B LNP                      | ALC-0315 LNP     | Reference |
|------------------------------------|-----------------------------------|------------------|-----------|
| Antigen-Specific Antibody Response | Comparable                        | Comparable       | [1]       |
| CD8+ T Cell<br>Response            | Stronger                          | Weaker           | [1]       |
| Lymph Node Targeting               | Increased and specific expression | Lower expression | [1][2]    |

This data suggests that LNPs formulated with the 113-O series lipidoid can elicit a robust and potentially superior cell-mediated immune response, a critical factor for indications like cancer immunotherapy. The enhanced lymph node targeting of the 113-O12B LNP likely contributes to this improved T cell activation.[1][2]

# Broader Immunogenicity Profile: Comparison with Benchmark Ionizable Lipids

To provide a more comprehensive picture of LNP immunogenicity, it is essential to consider other key parameters such as cytokine induction, complement activation, and the potential for generating anti-PEG antibodies. As direct data for **113-O16B** on these aspects are not available, this section presents a summary of findings for widely used ionizable lipids: SM-102 (Moderna COVID-19 vaccine), ALC-0315 (Pfizer-BioNTech COVID-19 vaccine), and DLin-MC3-DMA (Onpattro®).

# **Cytokine Induction**

The innate immune response to LNPs often involves the production of pro-inflammatory cytokines. The profile and intensity of this cytokine storm can vary significantly depending on the ionizable lipid component.



| Cytokine | SM-102 LNP | ALC-0315 LNP | DLin-MC3-DMA<br>LNP |
|----------|------------|--------------|---------------------|
| IL-6     | High       | Moderate     | Low                 |
| TNF-α    | High       | Moderate     | Low                 |
| IL-1β    | Moderate   | Low          | Low                 |
| IFN-y    | Variable   | Variable     | Variable            |

Note: The levels indicated are relative and based on a synthesis of findings from multiple preclinical studies. The exact cytokine profile can be influenced by the experimental model and specific LNP composition.

## **Complement Activation**

Activation of the complement system is another important aspect of LNP immunogenicity, which can lead to rapid clearance of the nanoparticles and, in some cases, hypersensitivity reactions.

| Complement Activation<br>Marker         | LNP Formulation      | Observation                                                                   |
|-----------------------------------------|----------------------|-------------------------------------------------------------------------------|
| sC5b-9 (Terminal Complement<br>Complex) | Comirnaty (ALC-0315) | Significant increase in human serum                                           |
| C5a                                     | Comirnaty (ALC-0315) | Significant increase in human serum                                           |
| Bb                                      | Comirnaty (ALC-0315) | Indicates activation of the alternative pathway                               |
| C4d                                     | Comirnaty (ALC-0315) | Less pronounced increase,<br>suggesting lower classical<br>pathway activation |

Data is primarily based on studies of the Comirnaty vaccine, which utilizes ALC-0315.



## **Anti-PEG Antibody Response**

The inclusion of polyethylene glycol (PEG) lipids in LNP formulations to increase circulation time can lead to the production of anti-PEG antibodies, which may impact the safety and efficacy of subsequent doses. The propensity to induce an anti-PEG response can be influenced by the overall LNP composition.

| Antibody Isotype | LNP Formulation    | Observation                                            |
|------------------|--------------------|--------------------------------------------------------|
| Anti-PEG IgM     | mRNA-LNP (general) | Can be induced, particularly after a second injection. |
| Anti-PEG IgG     | mRNA-LNP (general) | Can be induced, but the response may be variable.      |

The induction of anti-PEG antibodies is a known phenomenon for PEGylated nanoparticles, though the specific influence of different ionizable lipids on this response is an area of ongoing research.

# **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. Below are outlines for key experiments.

## In Vivo Immunogenicity Assessment in Mice

Objective: To evaluate the adaptive immune response (antibody and T cell) to an antigen delivered by LNPs.

#### Protocol Outline:

- Animal Model: 6-8 week old BALB/c or C57BL/6 mice.
- Vaccination: Immunize mice intramuscularly (i.m.) with mRNA-LNPs encoding a model antigen (e.g., ovalbumin). A control group receiving LNPs with a non-coding mRNA or buffer should be included. A prime-boost strategy (e.g., day 0 and day 21) is often employed.



- Sample Collection: Collect blood samples at specified time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to obtain serum for antibody analysis. Spleens can be harvested at the end of the study for T cell analysis.
- Antibody Titer Measurement (ELISA):
  - Coat ELISA plates with the recombinant antigen.
  - Block non-specific binding sites.
  - Add serially diluted serum samples.
  - Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
  - Add a substrate and measure the absorbance to determine antibody titers.
- T Cell Response Analysis (ELISpot or Intracellular Cytokine Staining):
  - Isolate splenocytes from immunized mice.
  - Restimulate splenocytes in vitro with the specific antigen or peptides.
  - For ELISpot, measure the number of antigen-specific cytokine-secreting cells (e.g., IFN-y).
  - For intracellular cytokine staining, use flow cytometry to identify and quantify antigenspecific T cells (e.g., CD8+ IFN-γ+) based on surface markers and intracellular cytokine expression.

### In Vitro Cytokine Release Assay

Objective: To assess the in vitro induction of cytokines by LNPs in human immune cells.

#### Protocol Outline:

- Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
- Cell Culture: Culture PBMCs in a suitable medium.



- LNP Treatment: Add different concentrations of LNPs to the cell cultures. A negative control (vehicle) and a positive control (e.g., LPS) should be included.
- Incubation: Incubate the cells for a specified period (e.g., 24 hours).
- Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
- Cytokine Measurement: Quantify the levels of various cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

## **Complement Activation Assay**

Objective: To measure the activation of the complement system by LNPs in human serum.

#### Protocol Outline:

- Serum Preparation: Obtain fresh human serum from healthy donors.
- LNP Incubation: Incubate LNPs with the serum at 37°C for a defined time (e.g., 30-60 minutes). A negative control (buffer) and a positive control (e.g., zymosan) should be included.
- Assay: Measure the levels of complement activation products in the serum.
  - ELISA: Use commercially available ELISA kits to quantify specific complement components like C3a, C5a, and the soluble terminal complement complex (sC5b-9).
  - Western Blot: Separate serum proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for complement proteins and their cleavage products (e.g., C3b).

## **Anti-PEG Antibody ELISA**

Objective: To detect and quantify anti-PEG antibodies in serum samples.

#### **Protocol Outline:**

Plate Coating: Coat ELISA plates with a PEG-conjugated protein (e.g., PEG-BSA).



- Blocking: Block non-specific binding sites.
- Sample Incubation: Add diluted serum samples from LNP-treated and control animals/subjects.
- Detection: Add a secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., HRP-conjugated anti-human IgM or IgG).
- Substrate and Measurement: Add a substrate and measure the absorbance to determine the presence and relative levels of anti-PEG antibodies.

# **Visualizing Key Pathways and Workflows**

To further clarify the processes involved in assessing LNP immunogenicity, the following diagrams illustrate a typical experimental workflow and the major signaling pathways activated by LNPs.





Click to download full resolution via product page

Caption: Experimental workflow for assessing LNP immunogenicity.





Click to download full resolution via product page

Caption: LNP-induced innate immune signaling pathways.

In conclusion, while direct immunogenicity data for **113-O16B** based LNPs remains to be fully elucidated in public literature, comparative data from the structurally similar **113-O12B** suggests a promising profile for inducing robust cellular immunity. For a comprehensive risk-benefit assessment, further studies are warranted to characterize the cytokine induction, complement activation potential, and anti-PEG antibody response of **113-O16B** containing



LNPs in direct comparison to established industry benchmarks. The experimental protocols and comparative data provided in this guide offer a framework for conducting such critical evaluations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Immunogenicity of 113-O16B Based LNPs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928847#assessing-the-immunogenicity-of-113-o16b-based-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com